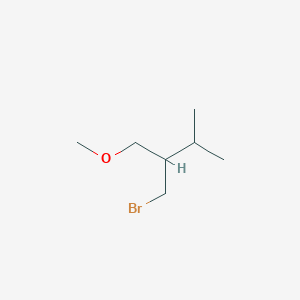

2-(Bromomethyl)-1-methoxy-3-methylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-(Bromomethyl)-1-methoxy-3-methylbutane" is a chemical compound that may be of interest in various chemical synthesis and research areas due to its unique structure and potential reactivity. While specific studies directly addressing this compound were not identified, related research provides insights into synthesis methods, molecular structures, chemical reactions, and properties of structurally similar compounds.

Synthesis Analysis

The synthesis of related bromoalkyl and methoxy compounds involves various strategies, including electrophilic addition reactions, substitution reactions, and the use of environmentally benign reagents. For example, a practical synthesis approach for 2-bromo-6-methoxynaphthalene highlights the use of less hazardous methylating agents and efficient conditions, suggesting parallel methodologies could be applied for synthesizing compounds like "this compound" (Xu & He, 2010).

Molecular Structure Analysis

Molecular structure analysis often utilizes computational methods to predict bond lengths, angles, and overall geometry. Studies on related compounds have applied density functional theory (DFT) to accurately predict molecular structures, which could be similarly used to analyze "this compound" (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving bromomethyl and methoxy groups often involve nucleophilic substitution, elimination, and addition reactions. Research on related compounds demonstrates the regio- and stereoselectivity of bromo(alkoxylation) reactions, which could inform the expected chemical behavior of "this compound" (Idris et al., 2000).

Physical Properties Analysis

The physical properties of chemical compounds, including boiling points, melting points, and solubility, are crucial for their application in chemical synthesis. While specific data for "this compound" was not found, studies on similar compounds can provide insights into the expected physical characteristics and how they might influence reactivity and application in synthesis processes (Rihko et al., 1994).

Scientific Research Applications

Synthetic Methodologies

Research has shown that compounds structurally related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" are vital intermediates in synthesizing various chemical entities. For example, "2-Bromo-6-methoxynaphthalene" is an essential intermediate for preparing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Innovative synthesis methods have been developed to improve environmental and toxicological safety, substituting hazardous reagents like methyl halides with safer alternatives like dimethyl carbonate, which serves as an eco-friendly methylating agent (Wei-Ming Xu & Hong-Qiang He, 2010).

Solvent Applications

The quest for sustainable and environmentally benign solvents has led to the evaluation of ethers and related compounds for industrial use. For instance, "2-Methoxy-2-methylbutane" has been studied for its liquid-liquid equilibrium properties in combination with other organic compounds, assessing its suitability as an industrial solvent. The solvent's performance is modeled using thermodynamic parameters, offering insights into its application in various chemical processes (Mikael Männistö et al., 2016).

Kinetic Studies

Kinetic studies involving compounds related to "this compound" have provided valuable information on reaction mechanisms and solvent effects. For example, the solvolysis reactions of tertiary bromoalkanes have been extensively studied to understand the influence of nucleophilic solvent participation, offering insights into the mechanisms of solvolysis reactions and their dependence on solvent properties (Kwang‐ting Liu et al., 2009).

Environmental and Toxicological Considerations

The development of safer chemical processes and solvents is a significant area of research. Studies have explored the use of less toxic bromosolvents for applications like dispersive liquid-liquid microextraction, aiming to reduce environmental impact and health risks associated with traditional chlorinated solvents (Guilong Peng et al., 2016).

Mechanism of Action

Target of Action

Bromomethyl compounds are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Bromomethyl compounds are known to participate in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromomethyl compounds are known to participate in sm cross-coupling reactions , which are key in various biochemical pathways.

Pharmacokinetics

Pharmacokinetics provides essential insights into the behavior of interventional and adjunctive medications .

Result of Action

Bromomethyl compounds are known to participate in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds.

Action Environment

The success of sm cross-coupling reactions, in which bromomethyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

1-bromo-2-(methoxymethyl)-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMYPKZMPHUSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)